Spectroscopic Profile of 3-Bromo-2-ethynylpyridine: A Technical Guide
Spectroscopic Profile of 3-Bromo-2-ethynylpyridine: A Technical Guide
Introduction
3-Bromo-2-ethynylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, combining the electron-withdrawing properties of the pyridine ring and the bromo-substituent with the reactive ethynyl group, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional organic materials. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the structural elucidation of its derivatives.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Bromo-2-ethynylpyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 3-Bromo-2-ethynylpyridine are numbered as follows:
Caption: Molecular structure of 3-Bromo-2-ethynylpyridine with atom numbering.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-Bromo-2-ethynylpyridine are based on the known chemical shifts of substituted pyridines and ethynyl compounds.[1][2][3][4][5][6]
Methodology for Spectral Prediction
The predicted chemical shifts (δ) in parts per million (ppm) are estimated using additive models based on the substituent effects of the bromo and ethynyl groups on the pyridine ring. The reference solvent is assumed to be deuterochloroform (CDCl₃).
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals: three for the pyridine ring protons and one for the acetylenic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.30 - 7.40 | Doublet of doublets (dd) | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |
| H-5 | 7.70 - 7.80 | Doublet of doublets (dd) | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 |
| H-6 | 8.50 - 8.60 | Doublet of doublets (dd) | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |
| H-8 (≡C-H) | 3.20 - 3.30 | Singlet (s) |
Expert Interpretation of ¹H NMR Spectrum:
-
H-6: This proton is adjacent to the electronegative nitrogen atom, causing it to be the most deshielded of the ring protons and thus appear at the lowest field.[1]
-
H-5 and H-4: The chemical shifts of these protons are influenced by the electronic effects of the bromo and ethynyl substituents.
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Acetylenic Proton (H-8): The signal for the terminal alkyne proton is expected to be a sharp singlet in the range of 3.20-3.30 ppm.[7] This is a characteristic region for such protons.
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Coupling Constants: The predicted coupling constants are typical for ortho, meta, and para couplings in a pyridine ring.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, five for the pyridine ring carbons and two for the ethynyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3 | 120 - 125 |
| C-4 | 128 - 132 |
| C-5 | 138 - 142 |
| C-6 | 150 - 153 |
| C-7 (C≡C) | 80 - 85 |
| C-8 (C≡C) | 85 - 90 |
Expert Interpretation of ¹³C NMR Spectrum:
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Pyridine Carbons (C-2 to C-6): The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. C-6, being adjacent to the nitrogen, is expected to be the most downfield among the protonated ring carbons. The carbon bearing the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
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Ethynyl Carbons (C-7 and C-8): The sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-2-ethynylpyridine is expected to show characteristic absorption bands for the terminal alkyne and the substituted pyridine ring.
Methodology for Spectral Prediction
The predicted IR absorption bands are based on well-established correlation tables for the vibrational frequencies of terminal alkynes and substituted aromatic heterocycles.[8][9][10][11]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3300 | Strong, Sharp | ≡C-H stretch |
| ~2110 | Medium, Sharp | C≡C stretch |
| 1550-1600 | Medium-Strong | C=C and C=N ring stretching |
| 1400-1500 | Medium-Strong | C=C and C=N ring stretching |
| ~1100 | Medium | C-Br stretch |
| 600-900 | Strong | C-H out-of-plane bending |
Expert Interpretation of IR Spectrum:
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≡C-H Stretch: The strong, sharp absorption band around 3300 cm⁻¹ is highly characteristic of the C-H stretching vibration of a terminal alkyne. Its sharpness distinguishes it from the broad O-H or N-H stretching bands.
-
C≡C Stretch: The absorption due to the carbon-carbon triple bond stretch is expected to be a medium to weak, sharp band around 2110 cm⁻¹. The intensity of this band can be variable.
-
Pyridine Ring Vibrations: The absorptions in the 1400-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region, around 1100 cm⁻¹.
-
C-H Bending: The strong bands in the 600-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the pyridine ring and can be diagnostic of the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Methodology for Spectral Prediction
The predicted mass spectrum is based on the expected fragmentation pathways for bromo-substituted pyridines and ethynyl compounds. Electron ionization (EI) is the assumed ionization method.
Predicted Mass Spectrum Data
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Molecular Ion (M⁺): m/z 183 and 185 (in an approximate 1:1 ratio).
-
Major Fragments:
-
m/z 157/159: [M - C₂H]⁺
-
m/z 104: [M - Br]⁺
-
m/z 78: [C₅H₄N]⁺
-
m/z 51: [C₄H₃]⁺
-
Expert Interpretation of Mass Spectrum:
-
Isotopic Pattern of Bromine: A key feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 183 and 185). This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12]
-
Fragmentation Pathways: The primary fragmentation pathways are expected to involve the loss of the bromine atom and cleavage of the ethynyl group. The loss of a bromine radical from the molecular ion would result in a fragment at m/z 104. The loss of the ethynyl group would lead to fragments at m/z 157 and 159. Further fragmentation of the pyridine ring can also occur.
Caption: Predicted major fragmentation pathways for 3-Bromo-2-ethynylpyridine in EI-MS.
Conclusion
The predicted spectroscopic data presented in this guide provide a detailed electronic and vibrational profile of 3-Bromo-2-ethynylpyridine. The characteristic signals in the NMR spectra, the specific absorption bands in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum together form a comprehensive analytical signature for this compound. This information is invaluable for researchers in confirming the identity and purity of 3-Bromo-2-ethynylpyridine in synthetic applications and for the structural characterization of its derivatives.
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